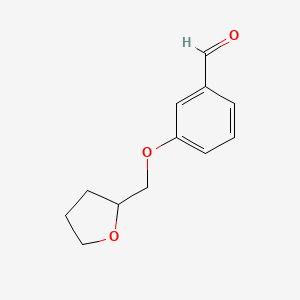

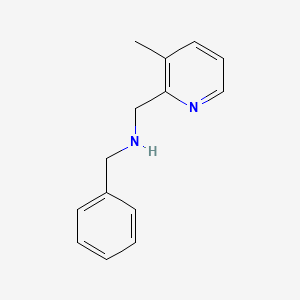

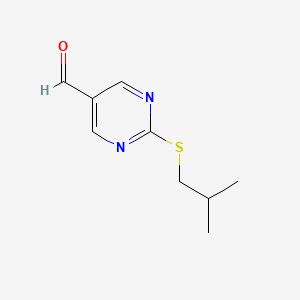

2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde is a compound that is closely related to various sulfur-containing heterocyclic compounds which have been studied for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, its structural analogs have been synthesized and analyzed for their properties and reactivity. These analogs have shown bacteriostatic effects and have been used as antiseptics, indicating the potential for 2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde to possess similar properties .

Synthesis Analysis

The synthesis of related compounds involves the reaction of sulfur-containing aldehydes with alcohols in an acid medium to obtain new biologically active derivatives. For instance, the synthesis of 2,5-bis(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde acetals was examined, and it was found that the reaction with alcohols occurred at the carbonyl group, leading to the formation of symmetric dialkyl acetal and diastereoisomeric mixed acetals . Similarly, the synthesis of pyrido[2,3-d]pyrimidin-4-ones involved the cyclocondensation of a methylsulfanylpyrimidine carbaldehyde with β-substituted β-aminoacrylic esters, which suggests that a similar approach could be used for synthesizing 2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde .

Molecular Structure Analysis

The molecular structure of sulfur-containing heterocyclic compounds is crucial in determining their reactivity and biological activity. In the case of the related compounds, high-performance liquid chromatography (HPLC) and NMR spectroscopy were used to separate and identify the isomers formed during the synthesis. The identification of isomers such as symmetric dimethyl acetal and hemithioketal moieties was based on the analysis of H and C NMR spectra . This analytical approach would be applicable to the structural analysis of 2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde as well.

Chemical Reactions Analysis

The chemical reactions of sulfur-containing heterocyclic compounds can lead to unexpected isomerization, as observed in the synthesis of pyran carbaldehyde acetals. The reaction with methanol, taken as a model process, resulted in a change in the product ratio over time, indicating dynamic chemical behavior. The presence of sulfur in the molecule can lead to unique reactivity patterns, which would be an important aspect to consider when studying the chemical reactions of 2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur-containing heterocyclic compounds are influenced by their molecular structure. The bacteriostatic effect and antiseptic properties of these compounds suggest that they have significant interactions with biological systems. The reactivity with alcohols and the formation of acetals and hemithioketals indicate that these compounds have reactive functional groups that can undergo further chemical transformations. The analysis of these properties for 2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde would require experimental studies similar to those conducted on its analogs .

Applications De Recherche Scientifique

Synthesis of Condensed Azines

- Researchers have utilized 2-methylsulfanyl-4,6-dichloropyrimidine-5-carbaldehyde, a related compound, in the synthesis of condensed azines. This involves reactions with enamines, leading to the formation of pyrimido[4,5,6-de][1,6]naphthyridine derivatives, indicating potential for similar applications in 2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde (Bakulina, Ivanov, Dar'in, & Lobanov, 2014).

Enantioselective Addition in Asymmetric Autocatalysis

- Pyrimidyl alkanols, similar to 2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde, have shown significant roles in asymmetric autocatalysis. These compounds can amplify enantiomeric excess in reactions, suggesting applications in understanding the origins of homochirality in organic compounds (Soai, Kawasaki, & Matsumoto, 2019).

Antimicrobial Agent Synthesis

- Similar pyrimidine derivatives, including 4-amino-6-pyridyl-2-phenyl-5-carbethoxypyrimidine, have been synthesized and transformed into pyrimido[4,5-d]pyrimidine derivatives with potential antimicrobial applications. This indicates the possibility of 2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde being utilized in the development of new antimicrobial agents (Abu-Melha, 2014).

Applications in Electrical Conductivity and Luminescence

- Research has shown that sulfur-pyrimidine ligands, similar to 2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde, can be used in coordination polymers with copper(I)-halides to exhibit significant electrical conductivity and luminescence. This suggests potential applications in the field of materials science and photovoltaics (Gallego, Castillo, Gómez‐García, Zamora, & Delgado, 2012).

Chiral Discrimination in Asymmetric Autocatalysis

- Chiral pyrimidyl alkanols, similar to 2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde, have been used in the chiral discrimination of organic compounds through asymmetric autocatalysis, implying its potential use in understanding chiral discrimination and synthesis (Soai & Sato, 2002).

Safety And Hazards

Propriétés

IUPAC Name |

2-(2-methylpropylsulfanyl)pyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-7(2)6-13-9-10-3-8(5-12)4-11-9/h3-5,7H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKKVDAOKZVIGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC=C(C=N1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isobutylsulfanyl-pyrimidine-5-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

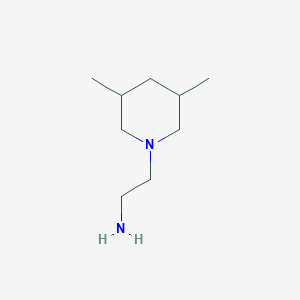

![(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1308967.png)